
N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, commonly known as CP-122,721, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which plays a crucial role in regulating various physiological functions such as appetite, energy metabolism, and stress response. CP-122,721 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders.
Mechanism of Action
CP-122,721 acts as a selective antagonist of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, which is widely expressed in the central nervous system and peripheral tissues. N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a potent orexigenic peptide that stimulates food intake and energy storage by activating the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor. CP-122,721 blocks the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, leading to a reduction in food intake, body weight, and fat mass. CP-122,721 also improves glucose tolerance and insulin sensitivity by reducing insulin resistance in peripheral tissues.
Biochemical and Physiological Effects
CP-122,721 has several biochemical and physiological effects, including a reduction in food intake, body weight, and fat mass. It also improves glucose tolerance and insulin sensitivity by reducing insulin resistance in peripheral tissues. CP-122,721 has anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
The advantages of using CP-122,721 in lab experiments are its high selectivity and potency as an N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor antagonist. It also has a well-defined mechanism of action, making it an ideal tool for studying the role of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor in regulating appetite, energy metabolism, and stress response. The limitations of using CP-122,721 in lab experiments are its relatively high cost and limited availability. It also has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
CP-122,721 has several potential future directions in the field of drug discovery and development. It may be used as a lead compound for the development of novel N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor antagonists with improved pharmacological properties, such as increased selectivity and bioavailability. CP-122,721 may also be used in combination with other drugs for the treatment of obesity, diabetes, and anxiety disorders. Additionally, CP-122,721 may be used to study the role of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor in other physiological functions, such as cardiovascular function and bone metabolism.
Synthesis Methods
CP-122,721 can be synthesized using various methods, but the most commonly used method involves the reaction of 4-chlorobenzylamine with 3-pyridazinol in the presence of triethylamine and carbon disulfide to form 4-(pyridazin-3-yloxy)benzyl isothiocyanate. The isothiocyanate is then reacted with piperidine-1-carboxylic acid to form the final product, CP-122,721.
Scientific Research Applications
CP-122,721 has been extensively studied in animal models to evaluate its potential therapeutic applications. It has been shown to reduce food intake and body weight in obese rats by blocking the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, which is known to stimulate appetite and increase food intake. CP-122,721 has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, indicating its potential use in the treatment of type 2 diabetes. Additionally, CP-122,721 has been shown to have anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-5-3-13(4-6-14)12-19-17(23)22-10-7-15(8-11-22)24-16-2-1-9-20-21-16/h1-6,9,15H,7-8,10-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKUSAGZGUBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2810745.png)
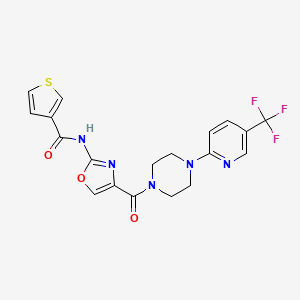
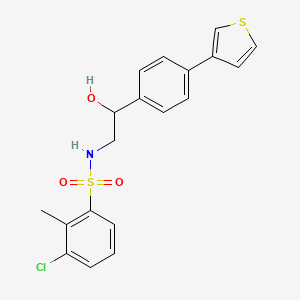

![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)



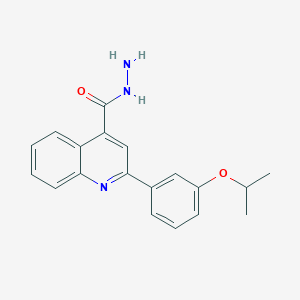
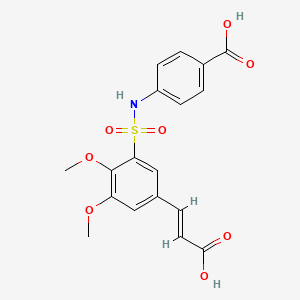
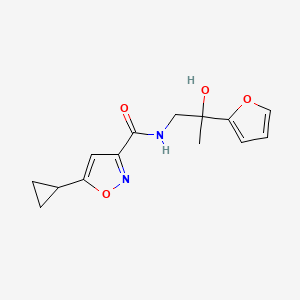
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)
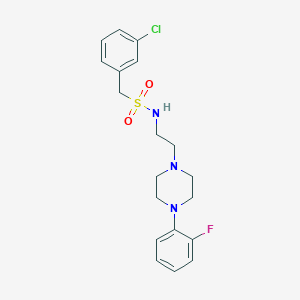
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)